An In-depth Technical Guide to N-benzyl-5-isopropyl-2-methylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-benzyl-5-isopropyl-2-methylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide, a substituted sulfonamide with potential applications in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document offers a detailed exploration of its synthesis, characterization, and the scientific rationale behind its potential biological significance.
Introduction: The Significance of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone in medicinal chemistry, having revolutionized medicine as the first broadly effective antimicrobial agents.[1] Their therapeutic applications have since expanded significantly, with sulfonamide-containing drugs now utilized as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[1][2][3] The versatility of the sulfonamide functional group (-SO₂NHR) allows for diverse structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The N-benzyl-N-arylsulfonamide moiety, in particular, is a recurring motif in compounds targeting various biological pathways, including glucocorticoid receptors and potassium channels.[4][5] This guide focuses on a specific, yet representative, member of this class: N-benzyl-5-isopropyl-2-methylbenzenesulfonamide.
Physicochemical Properties and Structural Elucidation
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₂₁NO₂S | Based on the chemical structure. |
| Molecular Weight | 303.42 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small molecule aromatic sulfonamides.[6] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); sparingly soluble in water. | The presence of two aromatic rings and an isopropyl group imparts significant nonpolar character.[6] |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. | Aromatic amides and sulfonamides are generally crystalline solids.[6][7] |
Synthesis of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide
The synthesis of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide can be achieved through a standard and reliable nucleophilic substitution reaction. This involves the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with benzylamine.
Experimental Protocol: Synthesis
Step 1: Preparation of 5-isopropyl-2-methylbenzenesulfonyl chloride
This starting material can be synthesized from p-cymene (1-isopropyl-4-methylbenzene) via sulfonation followed by chlorination.
Step 2: Sulfonamide Formation
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.[8]
-
Slowly add a solution of 5-isopropyl-2-methylbenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzyl-5-isopropyl-2-methylbenzenesulfonamide.[9]
The causality behind this experimental design lies in the nucleophilic nature of the amine and the electrophilic nature of the sulfonyl chloride. The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Spectroscopic Characterization
The structure of the synthesized compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and the benzenesulfonamide rings, the benzylic methylene protons, the isopropyl methine and methyl protons, and the methyl group on the benzenesulfonamide ring. The benzylic protons will likely appear as a singlet or a doublet depending on the coupling with the N-H proton.[10][11]
¹³C NMR: The carbon NMR spectrum will display distinct signals for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the isopropyl group, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| S=O Asymmetric Stretch | 1320-1360 |
| S=O Symmetric Stretch | 1140-1180 |
| C=C Aromatic Stretch | 1450-1600 |
Data compiled from standard IR correlation tables.[12][13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to form a pseudomolecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.[14] Fragmentation patterns can provide further structural information.
Potential Applications in Drug Discovery
The sulfonamide scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[2][15] N-benzyl-N-arylsulfonamide derivatives, in particular, have been investigated for various therapeutic targets.
-
Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[16]
-
Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.[1]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a common feature in the design of various enzyme inhibitors.
The specific substitution pattern of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide, with its lipophilic isopropyl and benzyl groups, may enhance its membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Conclusion
N-benzyl-5-isopropyl-2-methylbenzenesulfonamide represents a valuable target for synthesis and biological evaluation within the broader class of sulfonamide-containing compounds. This guide has outlined a robust synthetic strategy and the expected analytical characterization of this molecule. The established biological activities of related sulfonamides provide a strong rationale for its investigation as a potential therapeutic agent. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.
References
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- Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. (2023). Beilstein Journal of Organic Chemistry, 19, 785-794.
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- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020).
- Supporting Information - Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. (2021). Royal Society of Chemistry.
- Spectroscopy Infrared Spectra. University of Colorado Boulder.
- Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry, 80(7), 3504–3511.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249.
- Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014). PLOS ONE, 9(6), e98259.
- A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. (2014).
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- Process for manufacturing N-benzyl-N-isopropyl amides. (1982).
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020).
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